molecular formula C14H11FO3 B13406916 Methyl 4-fluoro-3-phenoxybenzoate CAS No. 117252-08-1

Methyl 4-fluoro-3-phenoxybenzoate

Cat. No.: B13406916
CAS No.: 117252-08-1
M. Wt: 246.23 g/mol
InChI Key: JYKULQBXNKHHEF-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-phenoxybenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with a fluorine atom at the 4-position and a phenoxy group at the 3-position. This compound is structurally related to metabolites of pyrethroid insecticides, such as permethrin, which are hydrolyzed by enzymes like permethrinase to release derivatives like 4-fluoro-3-phenoxybenzoate . Its molecular structure confers unique physicochemical properties, including enhanced lipophilicity and resistance to oxidative degradation compared to non-fluorinated analogs, making it relevant in agrochemical and pharmaceutical research.

Properties

CAS No.

117252-08-1

Molecular Formula

C14H11FO3

Molecular Weight

246.23 g/mol

IUPAC Name

methyl 4-fluoro-3-phenoxybenzoate

InChI

InChI=1S/C14H11FO3/c1-17-14(16)10-7-8-12(15)13(9-10)18-11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

JYKULQBXNKHHEF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-fluoro-3-phenoxybenzoate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. In this case, 4-fluorophenylboronic acid and 3-phenoxybenzoyl chloride can be used as starting materials .

The reaction conditions for the Suzuki-Miyaura coupling include:

  • Palladium catalyst (e.g., Pd(PPh3)4)
  • Base (e.g., K2CO3)
  • Solvent (e.g., toluene or ethanol)
  • Temperature: 80-100°C
  • Reaction time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-3-phenoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-fluoro-3-phenoxybenzoic acid

    Reduction: 4-fluoro-3-phenoxybenzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 4-fluoro-3-phenoxybenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, derivatives of 3-phenoxybenzoic acid have been shown to activate peroxisome proliferator-activated receptor γ (PPARγ) and inhibit protein glycation . These interactions can modulate metabolic pathways and cellular processes.

Comparison with Similar Compounds

Methyl 4-Fluorobenzoate

  • Structure: Lacks the 3-phenoxy substituent.
  • Lower molecular weight (154.13 g/mol vs. ~260 g/mol for Methyl 4-fluoro-3-phenoxybenzoate) results in higher volatility and lower melting points.
  • Applications : Primarily used as an intermediate in organic synthesis rather than in bioactive formulations .

Methyl 3-Phenoxybenzoate

  • Structure: Contains a phenoxy group at the 3-position but lacks the 4-fluoro substituent.
  • Key Differences: The fluorine atom in this compound introduces electron-withdrawing effects, stabilizing the ester against enzymatic hydrolysis (e.g., by permethrinase) compared to the non-fluorinated analog . Fluorination enhances metabolic stability, prolonging half-life in biological systems.

Methyl 4-Fluoro-3-(4-Methylphenyl)benzoate (CAS 1381944-67-7)

  • Structure: Features a 4-methylphenyl group instead of a phenoxy substituent.
  • Molecular weight (244.26 g/mol) is lower than this compound, which may influence diffusion rates across biological membranes .

Ethyl 4-((3-((4-Acetylphenyl)amino)-1,1,1,2-Tetrafluoropropan-2-yl)Oxy)benzoate

  • Structure: Ethyl ester with a tetrafluoropropan-2-yloxy substituent and acetylphenylamino group.
  • Key Differences :
    • The ethyl ester group increases lipophilicity, while the tetrafluoro and acetylphenyl groups introduce steric hindrance and electronic effects that may alter receptor binding in pesticidal applications.
    • Synthetic methods for such analogs often involve coupling reactions using Na₂CO₃ in acetonitrile, as described for related esters .

Methyl 4-Chlorobenzoate

  • Structure : Chlorine replaces fluorine at the 4-position.
  • Chlorinated derivatives generally exhibit higher environmental persistence but lower metabolic compatibility than fluorinated analogs .

Biological Activity

Methyl 4-fluoro-3-phenoxybenzoate, often referred to as a derivative of cyfluthrin, is a compound of significant interest due to its biological activity, particularly in the context of its use as an insecticide. This article delves into its biological effects, metabolism, and associated case studies.

Chemical Structure and Properties

This compound belongs to the class of compounds known as pyrethroids, which are synthetic analogs of naturally occurring pyrethrins. The chemical structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H15F O3
  • Molecular Weight : 274.29 g/mol

Insecticidal Properties

This compound exhibits potent insecticidal activity against a variety of pest species. Its mode of action primarily involves the disruption of sodium channels in the nerve cells of insects, leading to paralysis and death. This mechanism is similar to that of other pyrethroids, making it effective in agricultural pest control.

  • Toxicity Studies : Research indicates that the compound has a low acute toxicity profile in mammals while maintaining high efficacy against target pests. For instance, studies have shown that the no observed adverse effect level (NOAEL) for this compound is around 1 mg/kg body weight in short-term studies involving rats and dogs .
  • Developmental Toxicity : In developmental studies on rats and rabbits, maternal NOAELs were identified at doses ranging from 3 to 20 mg/kg body weight per day, indicating potential risks during gestation .

Metabolism and Biotransformation

The metabolism of this compound involves several key pathways:

  • Ester Hydrolysis : The compound undergoes hydrolysis to form 4-fluoro-3-phenoxybenzoic acid (FPBacid), which is a significant metabolite.
  • Conjugation Reactions : Following hydrolysis, FPBacid may undergo further conjugation with glycine and other metabolites, which are then excreted via urine and feces .

The metabolic pathways can be summarized in the following table:

MetaboliteFormation MechanismExcretion Route
4-Fluoro-3-phenoxybenzoic acidEster cleavageUrine
Conjugated metabolitesFurther hydroxylationFeces

Environmental Impact

A study assessing the environmental degradation of pyrethroids highlighted that this compound can persist in soil but is subject to microbial degradation processes. Notably, its degradation products, such as 3-phenoxybenzyl alcohol and 3-phenoxybenzoic acid, exhibit strong antimicrobial properties, which can inhibit further degradation processes .

Clinical Observations

Clinical observations have noted that exposure to this compound can lead to neurotoxic effects in laboratory animals. For example, rats exposed to high doses exhibited symptoms consistent with neurotoxicity, including tremors and convulsions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-fluoro-3-phenoxybenzoate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or Ullmann-type coupling. For example, copper(II) acetate-mediated coupling of methyl 4-hydroxybenzoate with 4-fluorophenol derivatives in dichloromethane with triethanolamine as a base (yield ~90%) . Optimization involves adjusting stoichiometry (e.g., 2:1 molar ratio of boronic acid to ester), solvent polarity, and catalyst loading. Characterization via 1^1H/13^{13}C NMR and HPLC (≥95% purity) is critical to confirm structure and purity .

Q. Which analytical techniques are most reliable for assessing the purity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is preferred for quantifying impurities, while gas chromatography (GC) may underestimate polar byproducts. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are essential for structural validation. For instance, GC purity >98.0% is reported for methyl benzoate analogs, but HPLC is recommended for detecting hydroxylated derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes during the synthesis of this compound derivatives?

  • Methodological Answer : Discrepancies in yields or byproducts often stem from competing reaction pathways. For example, nitro-group reduction in analogs like methyl 4-fluoro-3-nitrobenzoate may produce undesired amines if reducing agents (e.g., LiAlH4_4) are not carefully controlled . Systematic screening of catalysts (e.g., Pd/C vs. Raney Ni) and reaction monitoring via TLC or in-situ IR can identify optimal conditions. Contradictory data should be cross-validated with computational modeling (DFT) to assess transition-state energetics .

Q. What strategies are effective for studying the enzymatic hydrolysis of this compound in environmental or biological systems?

  • Methodological Answer : Permethrinase from Bacillus cereus (MW 61,000, pH 7.5) hydrolyzes α-cyano pyrethroids to release 4-fluoro-3-phenoxybenzoate. Researchers can use enzyme kinetics assays (e.g., Michaelis-Menten plots) with UV-Vis monitoring of product formation. Mutagenesis studies (e.g., site-directed mutagenesis of catalytic residues) can elucidate substrate specificity . Metabolite identification via LC-MS/MS is critical for tracking degradation pathways .

Q. How do structural modifications (e.g., fluorination, phenoxy-group substitution) impact the bioactivity of this compound analogs?

  • Methodological Answer : Fluorine’s electron-withdrawing effect enhances metabolic stability and binding affinity in drug design. For agrochemical applications, replacing the methoxy group with trifluoromethyl (e.g., 4-fluoro-3-(trifluoromethyl)benzoyl chloride derivatives) increases lipophilicity and pest-target interactions . Structure-activity relationship (SAR) studies require combinatorial synthesis (e.g., parallel reactions with varied substituents) and bioassays (e.g., enzyme inhibition or insecticidal activity screens) .

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